REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[C:26](=[O:27])([O-:28])[O-:29].[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[Cs+:30].[Cs+:31].[I:9][c:10]1[c:11]([C:12](=[O:13])[OH:14])[cH:15][c:16]([I:19])[cH:17][cH:18]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:8][c:10]2[c:11]([C:12](=[O:13])[OH:14])[cH:15][c:16]([I:19])[cH:17][cH:18]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(I)ccc1I
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(I)ccc1Oc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |